molecular formula C21H29N5O4 B11625646 8-(butylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(butylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11625646
M. Wt: 415.5 g/mol
InChI Key: DILLLDUAWTUTTE-UHFFFAOYSA-N
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Description

8-(butylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a diverse range of applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine core substituted with butylamino and hydroxyphenoxypropyl groups. Its molecular formula is C18H26N4O3.

Preparation Methods

The synthesis of 8-(butylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, typically starting with the preparation of the purine core. The synthetic route often includes:

    Formation of the Purine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

8-(butylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (ranging from -78°C to 150°C). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-(butylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-(butylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar compounds to 8-(butylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione include:

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Aminophylline: A compound similar to theophylline, used as a bronchodilator.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other purine derivatives.

Properties

Molecular Formula

C21H29N5O4

Molecular Weight

415.5 g/mol

IUPAC Name

8-(butylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H29N5O4/c1-5-6-11-22-20-23-18-17(19(28)25(4)21(29)24(18)3)26(20)12-15(27)13-30-16-10-8-7-9-14(16)2/h7-10,15,27H,5-6,11-13H2,1-4H3,(H,22,23)

InChI Key

DILLLDUAWTUTTE-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC2=C(N1CC(COC3=CC=CC=C3C)O)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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